2-(4-Piperidin-1-yl-phenyl)-ethylamine
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Overview
Description
2-(4-Piperidin-1-yl-phenyl)-ethylamine is an organic compound that features a piperidine ring attached to a phenyl group, which is further connected to an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Piperidin-1-yl-phenyl)-ethylamine typically involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a base such as potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO). This reaction forms 4-(piperidin-1-yl)benzaldehyde, which is then reduced to this compound using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or continuous flow synthesis. These methods ensure higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Piperidin-1-yl-phenyl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or imines using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents such as NaBH₄ or LiAlH₄.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups like nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: NaBH₄, LiAlH₄, and catalytic hydrogenation.
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), and alkylating agents (R-X).
Major Products Formed
Oxidation: Amides, imines.
Reduction: Secondary and tertiary amines, alcohols.
Substitution: Halogenated, nitrated, and alkylated derivatives.
Scientific Research Applications
2-(4-Piperidin-1-yl-phenyl)-ethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of 2-(4-Piperidin-1-yl-phenyl)-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors in the nervous system. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-(4-Piperidin-1-yl-phenyl)ethan-1-amine dihydrochloride: A similar compound with a dihydrochloride salt form, used in proteomics research.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine-based compound with anticancer activity.
Uniqueness
2-(4-Piperidin-1-yl-phenyl)-ethylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the piperidine ring and the phenyl-ethylamine chain allows for versatile modifications and applications in various fields.
Properties
IUPAC Name |
2-(4-piperidin-1-ylphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-9-8-12-4-6-13(7-5-12)15-10-2-1-3-11-15/h4-7H,1-3,8-11,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKAXRQMCRKDSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276913 |
Source
|
Record name | 2-(4-Piperidin-1-yl-phenyl)-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38589-09-2 |
Source
|
Record name | 2-(4-Piperidin-1-yl-phenyl)-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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